![molecular formula C22H19N5O4 B2499289 ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852440-21-2](/img/structure/B2499289.png)

ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

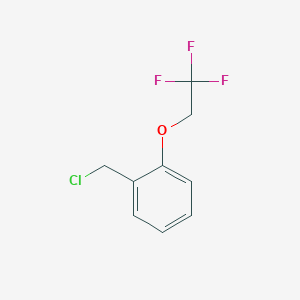

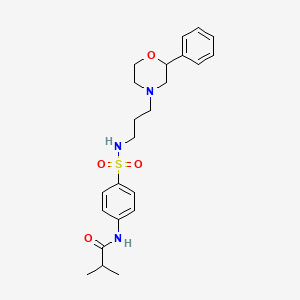

The compound of interest, "ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate," is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse pharmacological activities, including their role as phosphodiesterase inhibitors . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This process typically includes a Knoevenagel condensation followed by a cyclocondensation reaction. The synthesis of related compounds, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, involves multiple steps, including reactions with carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . Theoretical calculations, including DFT and HF methods, can be used to predict and compare geometric parameters and vibrational frequencies to experimental data . The molecular structure is typically characterized by intermolecular interactions, such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield a range of substituted phenyl-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives . The aza-Wittig reaction is another example, used in the synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be evaluated through various spectroscopic and analytical techniques. The antioxidant properties of these compounds can be assessed using methods like DPPH and hydroxyl radical scavenging . Theoretical studies, including HOMO/LUMO analysis, MEP, and Hirshfeld surface analysis, provide insights into the electronic properties and potential reactivity of the compounds . The crystal packing and intermolecular interactions can be studied to understand the stability and solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

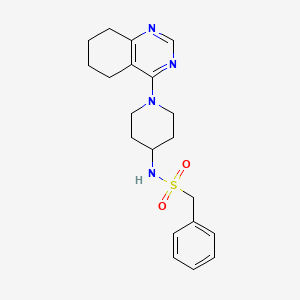

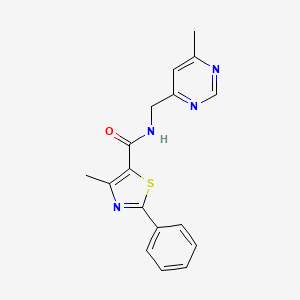

Synthesis and Medicinal Chemistry

The synthesis and medicinal chemistry of compounds related to ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate have been extensively studied. Researchers have explored various heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, for their potential anti-inflammatory and antimicrobial activities. For instance, ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and related compounds have been synthesized and evaluated for their biological activities (Abignente et al., 1992). Similar research efforts have been made in synthesizing novel pyrazolo[3,4-d]pyrimidin derivatives with significant antimicrobial activity (Khobragade et al., 2010).

Enzymatic Activity Enhancement

Some compounds in this chemical family have shown an ability to enhance enzymatic activities. For example, certain pyrazolopyrimidinyl keto-esters and their derivatives have demonstrated a potent effect on increasing the reactivity of enzymes like cellobiase (Abd & Gawaad, 2008).

Anti-Cancer and Anti-Inflammatory Agents

Compounds with a pyrazolo[3,4-d]pyrimidine structure have been investigated for their potential as anticancer and anti-inflammatory agents. For example, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Insecticidal Properties

Research has also been conducted on the insecticidal properties of related heterocyclic compounds. New derivatives incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against pests like the cotton leafworm (Fadda et al., 2017).

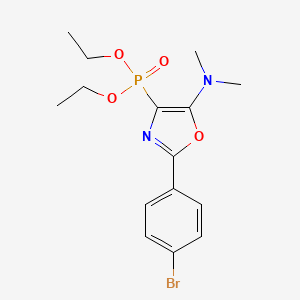

Crystal Structure Analysis

There have been studies on the crystal structures of ethyl phosphonamidates and phosphonates, which are closely related to the compound . These studies provide insights into the molecular assemblies and aromaticities of the heterocyclic moieties (Pietrzak et al., 2018).

Wirkmechanismus

Target of Action

The compound ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate belongs to a group of heterocyclic compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been found to exhibit inhibitory activities against cyclin-dependent kinases (CDKs) , which play a crucial role in regulating the cell cycle .

Mode of Action

The compound’s interaction with its targets, particularly CDKs, results in the inhibition of these kinases . This inhibition disrupts the normal progression of the cell cycle, potentially leading to the cessation of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the stages regulated by CDKs . By inhibiting CDKs, the compound can disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation due to its effects on CDKs . This can lead to the cessation of cell division, which may have potential applications in the treatment of conditions characterized by uncontrolled cell growth, such as cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-2-31-22(30)16-10-6-7-11-18(16)25-19(28)13-26-14-23-20-17(21(26)29)12-24-27(20)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECJUFGLQJQXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)